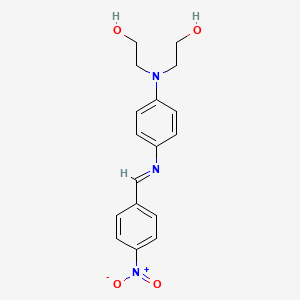
4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline is an organic compound known for its applications in various fields such as dyeing and scientific research. This compound is characterized by its unique structure, which includes both amino and nitro functional groups, making it versatile in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline typically involves the reaction of 4-nitrobenzaldehyde with 4-(bis(2-hydroxyethyl)amino)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(bis(2-hydroxyethyl)amino)-N-(4-aminobenzylidene)aniline, while substitution reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of 4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, which can lead to the formation of active intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities .
Comparison with Similar Compounds
Similar Compounds
4-(Bis(2-hydroxyethyl)amino)-N-(4-aminobenzylidene)aniline: A reduced form of the compound with an amino group instead of a nitro group.
4-(Bis(2-hydroxyethyl)amino)-N-(4-methylbenzylidene)aniline: A derivative with a methyl group instead of a nitro group.
Uniqueness
4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline is unique due to its combination of amino and nitro functional groups, which provide it with distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of dyes and other organic compounds .
Properties
CAS No. |
152100-53-3 |
|---|---|
Molecular Formula |
C17H19N3O4 |
Molecular Weight |
329.35 g/mol |
IUPAC Name |
2-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)methylideneamino]anilino]ethanol |
InChI |
InChI=1S/C17H19N3O4/c21-11-9-19(10-12-22)16-7-3-15(4-8-16)18-13-14-1-5-17(6-2-14)20(23)24/h1-8,13,21-22H,9-12H2 |
InChI Key |
JFWPEGIUZVSGJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)N(CCO)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















